

The Pharmacokinetics of Oral Alintegimod: A Technical Guide

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Compound of Interest

Compound Name: *Alintegimod*

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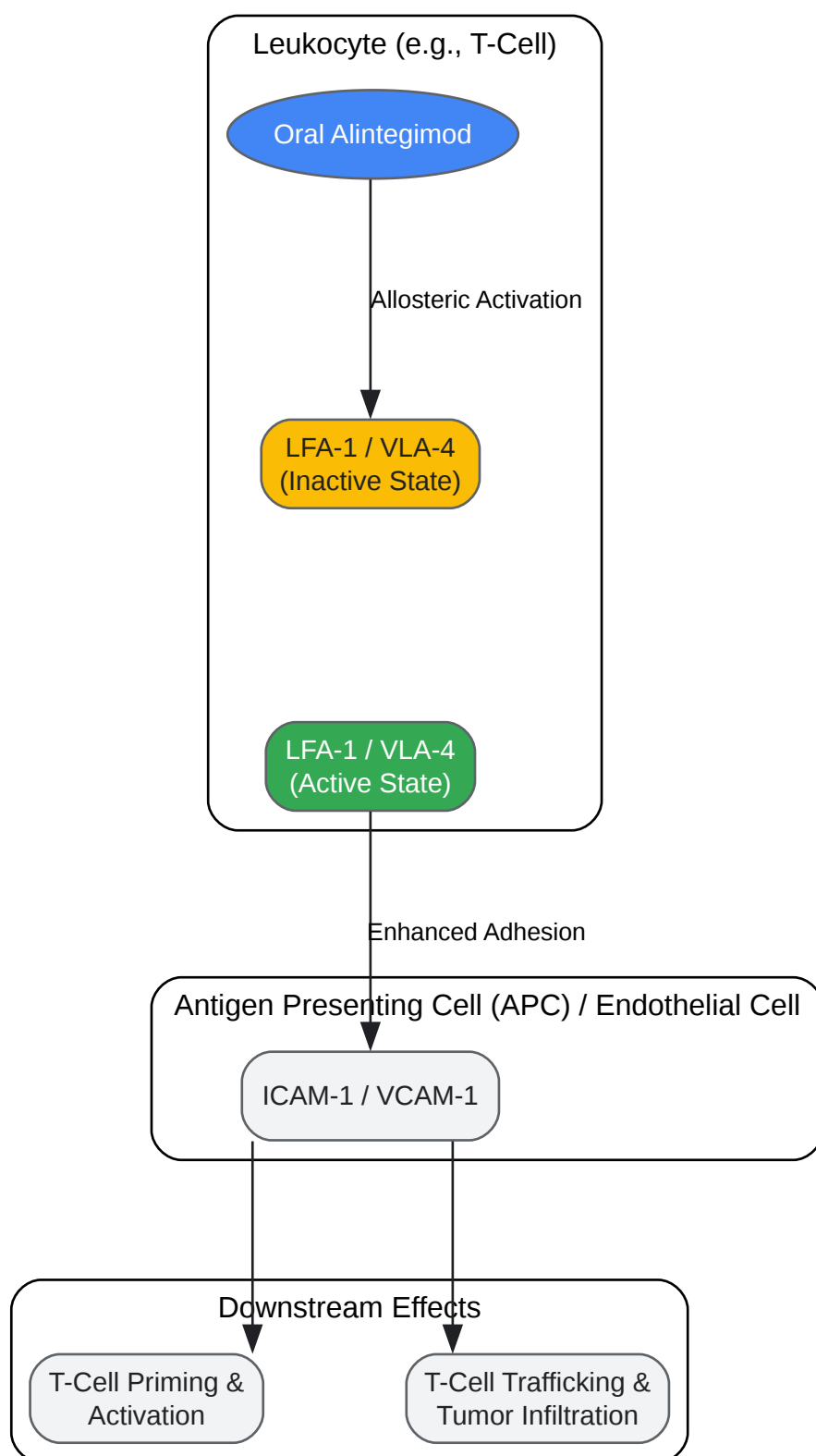
For Researchers, Scientists, and Drug Development Professionals

Introduction

Alintegimod (also known as 7HP349) is a first-in-class, orally administered small molecule being investigated for its potential to enhance immunotherapies in the treatment of cancer.[1][2][3][4][5] It functions as an allosteric agonist of the integrins $\alpha 4 \beta 1$ (Very Late Antigen-4, VLA-4) and $\alpha L \beta 2$ (Lymphocyte Function-Associated Antigen-1, LFA-1).[6] By activating these integrins, **Alintegimod** is designed to promote T-cell trafficking, antigen presentation, and priming, thereby augmenting the patient's immune response against tumors.[1][6] This technical guide provides a comprehensive overview of the available pharmacokinetic data for oral **Alintegimod**, its mechanism of action, and the methodologies employed in its clinical evaluation.

Mechanism of Action: Allosteric Integrin Activation

Alintegimod's novel mechanism of action centers on the allosteric activation of LFA-1 and VLA-4 integrins on the surface of leukocytes.[6] This activation enhances the adhesion of these immune cells to their respective counter-receptors, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are expressed on antigen-presenting cells (APCs) and endothelial cells.[6] This enhanced cell-cell interaction is crucial for several key steps in the cancer immunity cycle, including the priming and activation of T-cells by APCs and the subsequent trafficking and infiltration of activated T-cells into the tumor microenvironment.[1][6]



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Caption: Alintegimod's Allosteric Integrin Activation Pathway

Clinical Pharmacokinetics

A first-in-human, Phase I clinical trial (NCT04508179) was conducted to evaluate the safety, tolerability, and pharmacokinetics of orally administered **Alintegimod** in healthy male volunteers.^{[7][8][9]} The study included both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.^[6]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic findings from the Phase I study. While specific C_{max} and AUC values have not been publicly disclosed, the study reported greater than dose-proportional increases in these parameters.^[6]

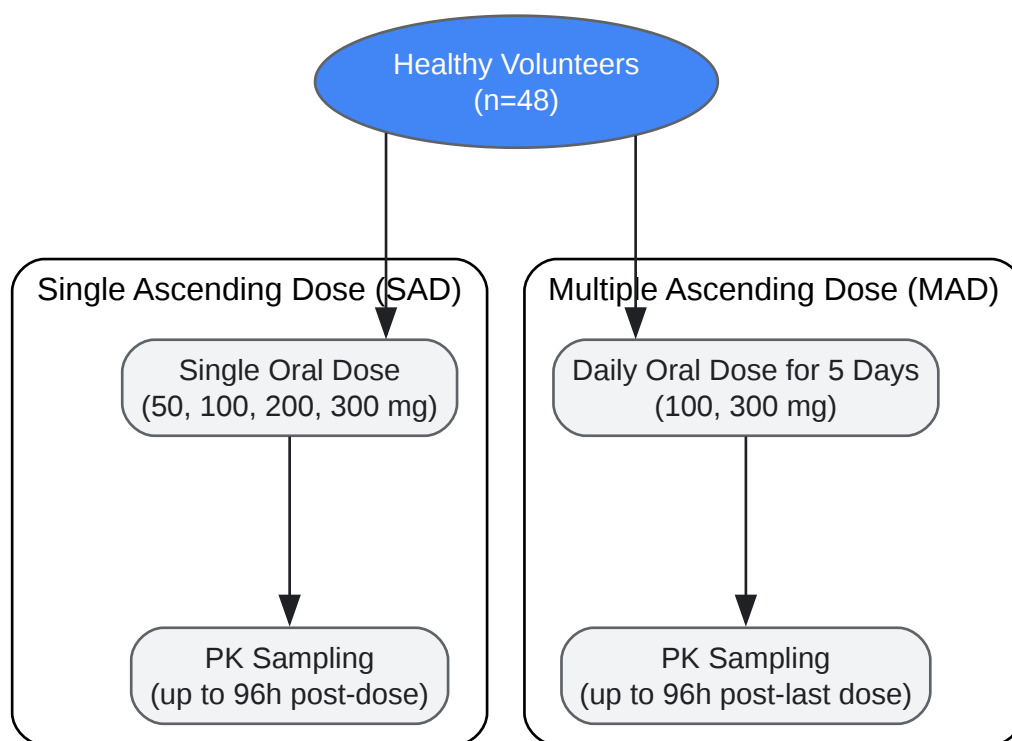
Parameter	Finding	Dose Range (Oral)	Study Population	Citation
Terminal Elimination Half-Life (t _{1/2})	20.6 - 34.6 hours	50 mg - 300 mg	Healthy Male Volunteers	^[6]
Maximum Plasma Concentration (C _{max})	Greater than dose-proportional increase	50 mg - 300 mg	Healthy Male Volunteers	^[6]
Area Under the Curve (AUC)	Greater than dose-proportional increase	50 mg - 300 mg	Healthy Male Volunteers	^[6]
Accumulation	No evidence of accumulation over five days of dosing	100 mg and 300 mg daily	Healthy Male Volunteers	^[6]
Urinary Excretion	Undetectable (<1 ng/mL)	50 mg - 300 mg	Healthy Male Volunteers	^[6]

Experimental Protocols

Phase I Clinical Trial Design

The first-in-human study of **Alintegimod** was a placebo-controlled trial involving single and multiple ascending doses.^[6]

- Study Population: 48 healthy male volunteers, with a median age of 32 years (range 21-44 years), were enrolled.^[6] Thirty-six participants received **Alintegimod** and twelve received a placebo.^[6]
- Single Ascending Dose (SAD) Cohorts: Four cohorts of eight volunteers (six active, two placebo) received single oral doses of 50 mg, 100 mg, 200 mg, or 300 mg of **Alintegimod** or placebo after a standard breakfast.^[6]
- Multiple Ascending Dose (MAD) Cohorts: Two cohorts of eight volunteers (six active, two placebo) received daily oral doses of 100 mg or 300 mg of **Alintegimod** or placebo for five consecutive days.^[6]
- Pharmacokinetic Sampling: Plasma and urine samples for pharmacokinetic analysis were collected pre-treatment and up to 96 hours post-dose in the SAD cohorts.^[6] In the MAD cohorts, samples were collected through 24 hours after the first dose and up to 96 hours after the last dose.^[6]

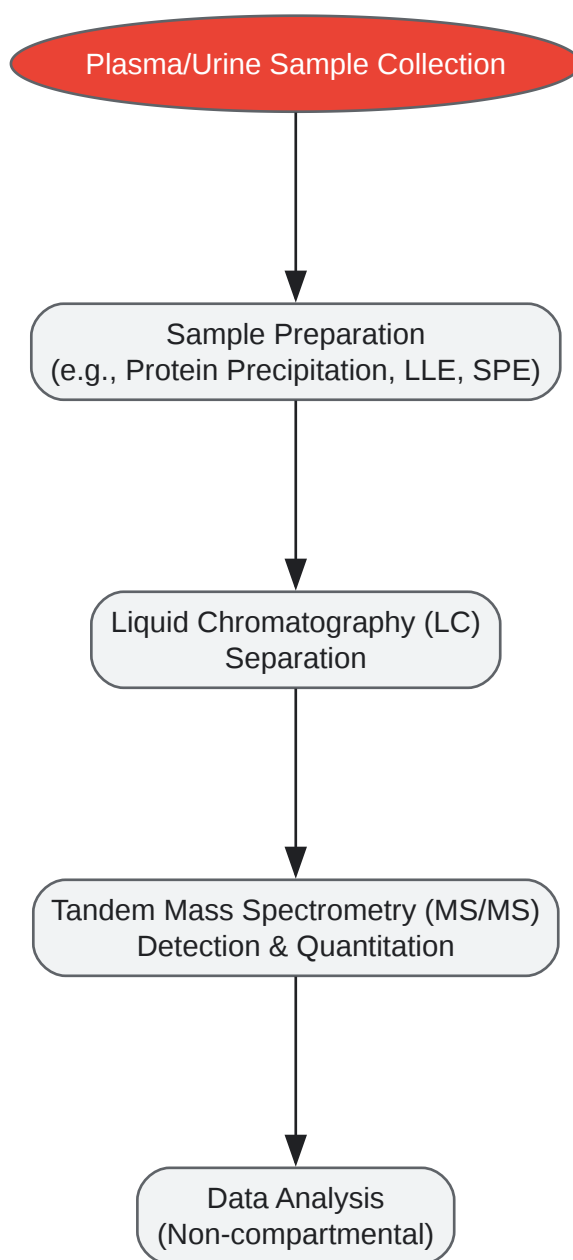


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Caption: Phase I Clinical Trial Dosing and Sampling Workflow

Bioanalytical Methodology

The concentration of **Alintegimod** in plasma and urine samples was quantified using a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[6] The plasma concentration-time data were analyzed using non-compartmental models.[6] The lower limit of quantitation (LLOQ) for **Alintegimod** in urine was 1 ng/mL.[6]



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Caption: General Workflow for LC-MS/MS Bioanalysis

Preclinical Pharmacokinetics

While detailed quantitative pharmacokinetic data from preclinical studies are not publicly available, it has been reported that **Alintegimod** demonstrated a very safe acute and chronic toxicity profile in preclinical models.[6] Preclinical studies in B16 and CT26 syngeneic tumor models showed that **Alintegimod** monotherapy had anti-tumor efficacy, which was enhanced

when combined with anti-CTLA-4/anti-PD-1 therapies.[6] These preclinical findings supported the progression of **Alintegimod** into clinical development.

Summary and Future Directions

The available pharmacokinetic data from the Phase I clinical trial of oral **Alintegimod** indicate a favorable profile for a once-daily dosing regimen, with a terminal elimination half-life ranging from 20.6 to 34.6 hours and no evidence of accumulation with repeated dosing.[6] The greater than dose-proportional increase in C_{max} and AUC suggests the possibility of saturable clearance mechanisms. The lack of detectable **Alintegimod** in the urine indicates that renal excretion is not a major route of elimination.[6]

The optimal pharmacokinetic dose was determined to be in the range of 100-300 mg per day. [6] Based on these findings, a Phase Ib/IIa clinical trial (NCT06362369) is underway to evaluate **Alintegimod** in combination with ipilimumab followed by nivolumab monotherapy in patients with advanced solid tumors who have developed secondary resistance to anti-PD-1 treatment.[1][6] This ongoing study will provide further insights into the clinical utility and pharmacokinetic-pharmacodynamic relationship of **Alintegimod** in a patient population. Further research will be necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of **Alintegimod**.

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References

- 1. Molecular Delivery of Cytotoxic Agents via Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy.umich.edu [pharmacy.umich.edu]
- 4. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 5. alintegimod (7HP349) / 7 Hills Pharma [delta.larvol.com]

- 6. Facebook [cancer.gov]
- 7. First Patient in Phase 1b/2a Clinical Trial for Alintegimod Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Directed evolution to probe protein allostery and integrin I domains of 200,000-fold higher affinity - PMC [pmc.ncbi.nlm.nih.gov]
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